molecular formula C9H17N3O B15253812 N-Hydroxy-octahydroindolizine-2-carboximidamide

N-Hydroxy-octahydroindolizine-2-carboximidamide

Cat. No.: B15253812
M. Wt: 183.25 g/mol
InChI Key: FWGLLTZMNGADSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-octahydroindolizine-2-carboximidamide is a structurally complex molecule featuring an octahydroindolizine core fused with a hydroxycarboximidamide functional group. The octahydroindolizine scaffold confers rigidity and saturation, enhancing metabolic stability compared to unsaturated indolizine derivatives .

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

N'-hydroxy-1,2,3,5,6,7,8,8a-octahydroindolizine-2-carboximidamide

InChI

InChI=1S/C9H17N3O/c10-9(11-13)7-5-8-3-1-2-4-12(8)6-7/h7-8,13H,1-6H2,(H2,10,11)

InChI Key

FWGLLTZMNGADSQ-UHFFFAOYSA-N

Isomeric SMILES

C1CCN2CC(CC2C1)/C(=N/O)/N

Canonical SMILES

C1CCN2CC(CC2C1)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-octahydroindolizine-2-carboximidamide involves several steps, typically starting with the preparation of the octahydroindolizine core. This core is then functionalized to introduce the hydroxy and carboximidamide groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-octahydroindolizine-2-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

N-Hydroxy-octahydroindolizine-2-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-octahydroindolizine-2-carboximidamide involves its interaction with specific molecular targets. The hydroxy and carboximidamide groups play a crucial role in binding to these targets, which can include enzymes and receptors. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-hydroxy-octahydroindolizine-2-carboximidamide with structurally or functionally related compounds, focusing on synthesis, structural features, and physicochemical properties.

Indolizine-2-Carboxamides

  • Example Compounds :
    • 2-(N,N-Dimethyl-carboxamido)indolizine (185)
    • 2-(N-n-Butylcarboxamido)indolizine (187)
  • Synthesis :
    • Prepared via coupling indolizine-2-carboxylic acid (176) with amines using 1,1'-carbonyldiimidazole (CDI), achieving tertiary amides in improved yields .
    • Yields vary: For example, 2-(N-n-butylcarboxamido)indolizine (187) was isolated as a yellow oil (m.p. 75–77°C) .
  • Structural Features :
    • Variable-temperature NMR studies reveal substituent-dependent conformational flexibility in the indolizine ring .
  • Comparison :
    • Unlike the saturated octahydroindolizine core, unsaturated indolizines exhibit lower metabolic stability. The hydroxyimidamide group in the target compound may enhance hydrogen-bonding interactions compared to alkyl carboxamides.

N′-Hydroxyindazolecarboximidamides

  • Example Synthesis :
    • Derived from 7-nitroindazole via nitro reduction, iodination, nitrile introduction, and hydroxylamine treatment .
  • Key Properties :
    • Hydroxyimidamide groups enable strong hydrogen bonding, critical for enzyme inhibition (e.g., IDO1) .
  • Comparison :
    • Both compounds share the N-hydroxycarboximidamide motif, but the octahydroindolizine core offers distinct stereoelectronic effects compared to the planar indazole system.

1-Oxoisoindoline-2-Carboxamides

  • Example : 1-Oxo-N-phenylisoindoline-2-carboxamide
  • Structural Insights :
    • Bond lengths in the aromatic ring range from 1.379–1.392 Å, with intramolecular H-bonding (N–H···O) stabilizing the planar structure .
    • Intermolecular π-π interactions (centroid distance: 3.638 Å) influence crystallinity .
  • Comparison :
    • The isoindoline carboxamide lacks the bicyclic octahydroindolizine framework, resulting in reduced conformational rigidity. The hydroxyimidamide group in the target compound may enhance solubility via stronger H-bonding compared to phenyl-substituted carboxamides.

Data Tables

Table 2. Key Bond Lengths and Angles

Compound Bond Lengths (Å) Bond Angles (°) Structural Impact
1-Oxo-N-phenylisoindoline-2-carboxamide C–C (aromatic): 1.379–1.392 118.1–121.2 (aromatic ring) Planarity, π-π stacking
This compound (inferred) C–N (imidamide): ~1.35 N–O–H: ~105° Enhanced H-bonding capacity

Research Findings and Implications

  • Synthetic Efficiency : CDI-mediated coupling (used for indolizine carboxamides ) is more efficient for tertiary amides than traditional ester-amine routes.
  • Bioactivity Potential: The hydroxyimidamide group, as in N′-hydroxyindazole derivatives, suggests possible enzyme inhibition mechanisms for the target compound .
  • Stability and Solubility : The saturated octahydroindolizine core likely improves metabolic stability over unsaturated analogs, while H-bonding from the hydroxy group may enhance aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.